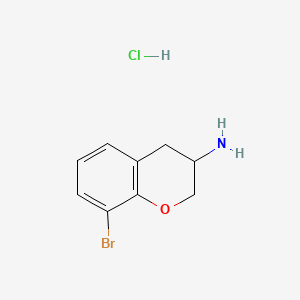

8-Bromochroman-3-amine hydrochloride

Description

Significance of the Chroman Scaffold in Heterocyclic Chemistry

The chroman scaffold, a bicyclic ether, is a cornerstone of heterocyclic chemistry and is frequently encountered in a wide array of natural products and pharmacologically active compounds. nih.govnih.gov Its prevalence underscores its stability and its utility as a template for the development of bioactive molecules. nih.gov

Structurally, chroman consists of a dihydropyran ring fused to a benzene (B151609) ring. nih.gov This fusion imparts a unique combination of rigidity and conformational flexibility. The stereochemistry at the C2 and C3 positions of the dihydropyran ring can be controlled, allowing for the synthesis of specific stereoisomers, which is often crucial for biological activity.

The reactivity of the chroman system is dictated by its constituent parts. The aromatic ring can undergo electrophilic aromatic substitution reactions, while the dihydropyran ring contains an ether linkage that is generally stable but can be cleaved under harsh acidic conditions. The benzylic position (C4) and the aliphatic carbons (C2 and C3) can be functionalized through various synthetic transformations. The absence of the C2-C3 double bond, which differentiates it from the related chromone (B188151) scaffold, significantly alters its biological activity profile. nih.gov

| Attribute | Description |

|---|---|

| Core Structure | Benzene ring fused to a dihydropyran ring. nih.gov |

| Classification | Oxygen-containing bicyclic heterocycle. |

| Key Reactive Sites | Aromatic ring (electrophilic substitution), benzylic position (C4), and aliphatic positions (C2, C3). |

| Stereochemistry | Can possess chiral centers, typically at C2 and C3, allowing for stereoisomerism. |

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. nih.gov The chroman ring system is considered one such scaffold. nih.govacs.org Its strategic utility lies in its role as a rigid template onto which various functional groups can be appended at specific positions (e.g., C2, C3, C6, C7), leading to the creation of large libraries of diverse compounds. nih.gov This diversification is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify molecules with desired biological activities. For instance, modifications at various positions on the chroman scaffold have led to the development of compounds with potential applications as anticancer and antidiabetic agents. nih.gov

The Role of Amines within Pharmacologically Relevant Scaffolds

Amines are fundamental functional groups in organic chemistry and are ubiquitous in pharmacologically active compounds. nih.gov Their ability to participate in hydrogen bonding and their basic nature make them key pharmacophores for interacting with biological macromolecules like proteins and nucleic acids.

Amines are organic derivatives of ammonia (B1221849), classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. msu.edu The lone pair of electrons on the nitrogen atom is the source of their chemical reactivity, rendering them both basic and nucleophilic. msu.edulibretexts.org

As bases, amines readily accept protons from acids to form ammonium (B1175870) salts. msu.edu The basicity of an amine is quantified by the pKa of its conjugate acid; most simple alkyl amines have pKa values in the range of 9.5 to 11.0. msu.edu This means that at physiological pH (~7.4), they exist predominantly in their protonated, positively charged ammonium form. This protonation state is critical for solubility in aqueous environments and for ionic interactions with biological targets.

As nucleophiles, amines react with a wide range of electrophiles. msu.edu They readily attack alkyl halides in SN2 reactions and react with carbonyl compounds like acid chlorides to form amides. libretexts.orglibretexts.org This nucleophilic character is central to their use in synthesis, allowing for the construction of more complex molecules. libretexts.org

| Reaction Type | Description | Significance |

|---|---|---|

| Basicity (Protonation) | The lone pair on nitrogen accepts a proton (H+), forming an ammonium salt. msu.edu | Governs solubility and ionic interactions in biological systems. |

| Nucleophilic Substitution | Reacts with alkyl halides to form more substituted amines. msu.edu | A fundamental C-N bond-forming reaction. |

| Acylation | Reacts with acid chlorides or anhydrides to form amides. libretexts.org | Creates stable amide linkages, common in peptides and pharmaceuticals. |

| Imine Formation | Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org | A reversible reaction crucial in both synthesis and biological pathways. |

Contextualizing 8-Bromochroman-3-amine Hydrochloride within Modern Synthetic Strategies

This compound is not merely a chemical compound but a strategic synthetic intermediate. Its value is derived from the synergistic combination of its three principal components. The hydrochloride salt form ensures stability and ease of handling, keeping the highly reactive amine group in its protonated, less nucleophilic state until it is intentionally liberated by treatment with a base.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The primary amine at the 3-position serves as a versatile nucleophile. Once deprotonated, it can be acylated to form amides, alkylated to generate secondary or tertiary amines, or used in reductive amination reactions, providing a direct pathway to a wide range of derivatives.

Simultaneously, the bromine atom at the 8-position of the aromatic ring acts as a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of aryl, alkyl, alkynyl, or amino substituents, providing a rapid and efficient method for scaffold diversification. A synthetic chemist can, therefore, first elaborate the amine functionality and then, in a subsequent step, modify the aromatic ring via the bromo substituent, or vice versa. This strategic orthogonality makes this compound a highly valuable building block for creating libraries of complex molecules based on the privileged chroman scaffold for screening in drug discovery and materials science.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H |

InChI Key |

ZCSMJHLHXGFUDH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Br)N.Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity of the 8 Bromochroman 3 Amine Hydrochloride Moiety

Reactions Involving the Amine Functional Group

The primary amine group in the 8-bromochroman-3-amine moiety is a key site for a variety of chemical transformations, including nucleophilic reactions and salt formation. Its reactivity is influenced by its basicity and the steric environment of the chroman ring system.

Nucleophilic Amine Reactions (e.g., Acylation, Alkylation)

As a primary amine, the nitrogen atom of 8-bromochroman-3-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in reactions with various electrophiles.

Acylation: Primary amines readily react with acylating agents like acid chlorides and acid anhydrides to form amides. libretexts.orgchemguide.co.uk This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uk A base is typically required to neutralize the HCl produced during the reaction. mnstate.edu For instance, the reaction of an amine with an acid chloride proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding amide. chemguide.co.uk

Alkylation: The amine group can also undergo alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. mnstate.edu However, the reaction of primary amines with alkyl halides often leads to polyalkylation, yielding a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the initially formed secondary amine. libretexts.org To achieve monoalkylation, a large excess of the amine is often used. mnstate.edu

The following table summarizes these nucleophilic reactions:

| Reaction Type | Reagent | Product | Mechanism |

| Acylation | Acid Chloride (R-COCl) | Amide (R-CONH-Chroman) | Nucleophilic Addition-Elimination |

| Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-Chroman) | Nucleophilic Substitution (SN2) |

Salt Formation and its Impact on Amine Reactivity

The presence of the amine functional group allows 8-bromochroman-3-amine to act as a base and react with acids to form ammonium salts. spectroscopyonline.com The hydrochloride salt, 8-bromochroman-3-amine hydrochloride, is formed by the reaction of the amine with hydrochloric acid. spectroscopyonline.com

The formation of the hydrochloride salt has a significant impact on the reactivity of the amine group. By protonating the nitrogen atom, the lone pair of electrons becomes involved in the N-H bond and is no longer available for nucleophilic attack. spectroscopyonline.com This effectively deactivates the amine towards electrophiles. Therefore, to carry out reactions such as acylation or alkylation, the free amine must be regenerated from its salt form, typically by treatment with a base. mnstate.edu

The conversion between the free amine and its hydrochloride salt is a reversible acid-base reaction. spectroscopyonline.com The salt form is generally more water-soluble than the free base, a property that can be advantageous in certain applications. spectroscopyonline.comresearchgate.net

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring of the chroman structure offers another site for chemical modification, primarily through nucleophilic displacement and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in 8-bromochroman-3-amine is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In the case of 8-bromochroman-3-amine, the ether oxygen and the alkyl portion of the chroman ring are not sufficiently electron-withdrawing to facilitate this reaction under standard conditions.

However, under forcing conditions or with the use of specific catalysts, nucleophilic displacement of the bromine may be possible. For instance, replacement of an amine group with bromine can be achieved through diazotization followed by reaction with a copper(I) bromide catalyst, a process known as the Sandmeyer reaction. researchgate.net While this is the reverse of a typical nucleophilic substitution, it highlights a potential pathway for manipulating the aromatic substitution pattern.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

The bromine substituent on the aromatic ring of 8-bromochroman-3-amine makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the amine group can potentially interfere with the catalytic cycle by coordinating to the palladium catalyst, which may necessitate protection of the amine or the use of specific ligands and reaction conditions. nih.govnih.govresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used for the formation of biaryl structures. researchgate.net The general mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The reaction can often be carried out under mild and even aqueous conditions. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This reaction is highly valuable for the synthesis of substituted alkynes. researchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com The reaction requires a base and typically proceeds with high stereoselectivity. organic-chemistry.org The mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. youtube.com

The following table provides a summary of these cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C (Aryl-Aryl or Aryl-Alkyl) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Heck Reaction | Alkene (H₂C=CHR) | Pd catalyst, Base | C-C (Aryl-Vinyl) |

Reactivity of the Chroman Ring System

The chemical reactivity of the chroman ring in this compound is governed by the interplay of its constituent parts: the benzene (B151609) ring fused to a dihydropyran ring. The substituents on the aromatic portion significantly influence its behavior in chemical reactions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) are determined by the substituents already present on the ring. lumenlearning.comunizin.org

In the case of this compound, the aromatic ring bears two key substituents that influence its reactivity: the bromo group at the C-8 position and the ether oxygen of the dihydropyran ring.

Directing Effects: The ether oxygen is an activating group, meaning it increases the rate of reaction compared to benzene. lumenlearning.com Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and attractive to electrophiles. organicchemistrytutor.com The bromine atom, a halogen, is a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less reactive than benzene. pitt.edulibretexts.org However, it is also an ortho-, para-director because its lone pairs can stabilize the reaction intermediate (the sigma complex) through resonance when substitution occurs at these positions. pitt.edu The amine group is on the saturated portion of the chroman ring and thus does not directly participate in resonance with the aromatic system. However, under the acidic conditions often required for EAS reactions, it exists as an ammonium hydrochloride (-NH3+Cl-), which would not influence the aromatic ring's reactivity through space.

The combined influence of the activating ortho-, para-directing ether oxygen and the deactivating ortho-, para-directing bromine atom dictates the outcome of electrophilic substitution. The most powerful activating group generally directs the position of the incoming electrophile. pitt.edu In this molecule, the ether oxygen is a stronger activating group than the deactivating bromine. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the oxygen atom (C-7 and C-5) and ortho to the bromine atom (C-7). The C-7 position is doubly activated, making it the most likely site for substitution.

| Substituent on Chroman Ring | Classification | Directing Effect | Reactivity Effect |

|---|---|---|---|

| Ether Oxygen (at C-1) | Activating Group | Ortho, Para (to C-7, C-5) | Increases reaction rate |

| Bromo Group (at C-8) | Deactivating Group | Ortho, Para (to C-7) | Decreases reaction rate |

A summary of the directing and reactivity effects of the primary substituents on the aromatic ring of the chroman moiety.

The structural integrity of the chroman ring system can be altered through ring-opening and ring-expansion reactions, often under specific catalytic or nucleophilic conditions.

Ring-Opening Reactions: The pyran ring of the chroman system can be opened, particularly in derivatives like chromones. For instance, 3-substituted chromones react with various nitrogen and carbon nucleophiles. researchgate.net The reaction typically begins with a nucleophilic attack at the C-2 position of the chromone (B188151), which leads to the opening of the γ-pyrone ring. researchgate.netscilit.com Subsequent transformations can lead to a variety of heterocyclic products. researchgate.net

A specific example involves the palladium-catalyzed reaction of 3-iodochromone with primary amines. nih.gov This process proceeds through an aza-Michael addition of the amine to the C-2 position, followed by a ring-opening of the pyrone structure. Subsequent intramolecular carbonylation and ring-closure yield chroman-2,4-diones. nih.gov

Ring-Expansion Reactions: Chroman derivatives can be synthesized through ring-expansion reactions. One notable method involves the Lewis acid-promoted rearrangement of spirodienones. oup.comoup.com This reaction transforms a five-membered spiro ring into the six-membered dihydropyran ring of the chroman system. The direction and efficiency of this rearrangement are influenced by the electronic properties of substituents on the aromatic ring. oup.com For example, electron-donating groups can affect the reaction times and product distribution. oup.com Analogous ring-expansion chemistry has also been reported for related sulfur-containing heterocycles like thiochroman-4-one. rsc.org

| Reaction Type | Starting Material Example | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ring-Opening/Ring-Closing | 3-Iodochromone | Primary Amine, Pd(OAc)2/XantPhos, CO | Chroman-2,4-dione | nih.gov |

| Ring Expansion | Phenol-derived Spirodienones | Lewis Acid (e.g., BF3·OEt2) | Chroman derivatives | oup.com |

| Analogous Ring Expansion | Thiochroman-4-one | Ethyl diazo(lithio)acetate | Tetrahydrobenzothiepin derivative | rsc.org |

Examples of ring transformation reactions involving the chroman skeleton and related structures.

Stability and Degradation Pathways of Amine Hydrochlorides

The amine hydrochloride group is a salt formed from the reaction of a basic amine with hydrochloric acid. libretexts.org This salt form often enhances water solubility and thermal stability compared to the free amine. libretexts.org However, it is susceptible to specific degradation pathways.

The stability of an amine salt can be limited by several factors, including hydrolysis and thermal decomposition. pitt.edu In industrial processes, the formation of amine hydrochloride salts can be an undesirable side reaction, leading to the loss of the amine starting material. gla.ac.ukgla.ac.uk

Degradation Pathways:

Thermal Decomposition: Amine hydrochlorides can be thermally unstable. For example, amitriptyline (B1667244) hydrochloride in solution shows measurable degradation when stored at elevated temperatures over time. nih.gov The stability is compound-specific, with decomposition temperatures for some amines exceeding 100°C. nih.gov

Hydrolysis: As salts of a weak base and a strong acid, amine hydrochlorides can be susceptible to hydrolysis, which is a common degradation pathway for many pharmaceuticals. pitt.eduresearchgate.net

Oxidation: Oxidation is another significant degradation pathway, which can be accelerated by the presence of metal ions like iron or copper. nih.govresearchgate.net The addition of chelating agents can sometimes mitigate this metal-catalyzed decomposition. nih.gov The oxidation of amines can be complex, potentially involving free-radical intermediates. researchgate.net

The stability and degradation of amine hydrochlorides are also influenced by the surrounding environment. For instance, the polarity of the solvent can affect the aggregation and hydration of amine salts. pitt.edu In solid dosage forms, the specific crystalline structure and interactions between the cationized amine and the chloride ion can influence the compound's properties and stability. jst.go.jp

| Degradation Pathway | Description | Influencing Factors | Reference |

|---|---|---|---|

| Thermal Decomposition | Breakdown of the salt due to heat. | Temperature, molecular structure. | nih.gov |

| Hydrolysis | Reaction with water, reversing the salt formation. | Presence of water, pH. | pitt.eduresearchgate.net |

| Oxidation | Reaction with oxidizing agents, often involving free radicals. | Presence of oxygen, metal ions (Fe, Cu), light. | nih.govresearchgate.net |

A summary of the primary degradation pathways for amine hydrochlorides.

Role As a Synthetic Building Block in Complex Molecule Construction

8-Bromochroman-3-amine Hydrochloride as a Versatile Heterocyclic Synthon

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and aryl bromide moieties. The primary amine group is a potent nucleophile, ready to participate in a wide array of bond-forming reactions. Concurrently, the aryl bromide provides a classic handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This dual reactivity allows chemists to introduce a wide range of substituents and build molecular complexity in a controlled manner.

The two distinct sites on the 8-bromochroman-3-amine scaffold can be leveraged for various carbon-nitrogen bond-forming reactions. The primary amine at the C-3 position can readily undergo standard transformations such as acylation with acyl chlorides or carboxylic acids to form amides, and alkylation via reductive amination or reaction with alkyl halides to yield secondary or tertiary amines.

Simultaneously, the bromine atom at the C-8 position is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgopenochem.orgorganic-chemistry.org This powerful reaction enables the formation of a new C-N bond by coupling the aryl bromide with a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and nitrogen-containing heterocycles. nih.gov This allows for the introduction of a second, distinct amine-based substituent onto the aromatic portion of the molecule. Less commonly, copper-catalyzed Ullmann-type reactions can also be employed to achieve similar transformations. nih.gov

| Reaction Type | Reactive Site | Reagents/Conditions | Resulting Structure |

| N-Acylation | C-3 Amine | R-COCl, Base | Forms a C(3)-amide derivative |

| N-Alkylation | C-3 Amine | R-CHO, NaBH(OAc)₃ | Forms a C(3)-secondary amine |

| Buchwald-Hartwig Amination | C-8 Bromide | R¹R²NH, Pd catalyst, Ligand, Base | Forms a C(8)-amino derivative |

| Ullmann Condensation | C-8 Bromide | R¹R²NH, Cu catalyst, High Temp. | Forms a C(8)-amino derivative |

The C-8 aryl bromide is an ideal functional group for participating in a host of palladium-catalyzed carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules. organic-chemistry.org

The Suzuki-Miyaura coupling is a prominent example, reacting the aryl bromide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. wikipedia.orgresearchgate.netnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it suitable for introducing diverse aryl or vinyl substituents at the 8-position. researchgate.net

Another key transformation is the Heck reaction, which couples the aryl bromide with an alkene to create a new substituted alkene at the C-8 position. wikipedia.orgorganic-chemistry.orgthieme-connect.de The reaction typically proceeds with high stereoselectivity, yielding the E-alkene isomer. libretexts.org These C-C coupling methodologies dramatically expand the structural diversity that can be achieved from the 8-bromochroman-3-amine scaffold.

| Reaction Type | Reactive Site | Coupling Partner | Catalyst System | Resulting Structure |

| Suzuki-Miyaura Coupling | C-8 Bromide | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Ligand, Base | C(8)-Aryl or C(8)-Vinyl derivative |

| Heck Reaction | C-8 Bromide | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand, Base | C(8)-Alkene derivative |

In addition to C-N and C-C bond formation, the versatile C-8 aryl bromide can also be used to forge carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. The Buchwald-Hartwig cross-coupling methodology has been extended to include the coupling of aryl halides with alcohols, phenols, and thiols. organic-chemistry.org By reacting 8-bromochroman-3-amine with an alcohol or phenol (B47542) under palladium catalysis, a variety of aryl ether derivatives can be synthesized. Similarly, coupling with thiols provides access to the corresponding aryl thioethers. These reactions further underscore the role of the compound as a flexible synthon, enabling the introduction of a wide range of heteroatomic functionalities.

Construction of Diverse Molecular Libraries

The orthogonal reactivity of this compound makes it an exemplary scaffold for the construction of diverse molecular libraries aimed at drug discovery and chemical biology. A molecular library is a collection of structurally related compounds, and by systematically varying the substituents at the two reactive sites of the chroman core, vast chemical space can be explored efficiently.

Parallel synthesis is a key strategy in combinatorial chemistry where multiple, related compounds are synthesized simultaneously in separate reaction vessels. iipseries.orgijfans.org The this compound scaffold is perfectly suited for this approach. A typical strategy would involve a two-step diversification process.

First, a collection of carboxylic acids or aldehydes could be reacted in parallel with the C-3 amine group to generate a library of C-3-acylated or C-3-alkylated intermediates. In the second step, each of these intermediates could be further diversified by reacting them with a collection of boronic acids or amines via Suzuki or Buchwald-Hartwig coupling at the C-8 position. This matrix-like approach allows for the rapid generation of hundreds or thousands of unique, final compounds from a limited set of starting materials. crsubscription.com

| Synthesis Step | Reactive Site | Building Block Set (Examples) | Reaction Type | Library Intermediate/Product |

| Step 1: R¹ Diversification | C-3 Amine | A1: Acetic AcidA2: Benzoic AcidA3: Isobutyric Acid | N-Acylation | Library of C-3 amides |

| Step 2: R² Diversification | C-8 Bromide | B1: Phenylboronic AcidB2: Thiopheneboronic AcidB3: Pyridineboronic Acid | Suzuki Coupling | Final library of diverse C-3, C-8 disubstituted chromans |

Design of Fused and Spirocyclic Architectures Incorporating the Chroman-3-amine (B1202177) Core

Beyond simple substitution, the chroman-3-amine core is a valuable platform for the synthesis of more rigid and structurally complex fused and spirocyclic systems. wikipedia.org Such three-dimensional architectures are of great interest in medicinal chemistry as they can offer improved target selectivity and pharmacological properties. nih.govresearchgate.net

The C-3 amine can act as a key nucleophile in cyclization reactions to form fused heterocyclic rings. clockss.orgnih.gov For instance, reaction with a 1,2-dicarbonyl compound could lead to a pyrazine-fused chroman, while reaction with a β-keto ester could be used to construct a fused pyridinone ring. These intramolecular or intermolecular cyclizations lock the conformation of the molecule, leading to novel tricyclic or polycyclic frameworks. researchgate.net

The chroman scaffold itself is a component of numerous spirocyclic natural products and synthetic compounds. nih.govbeilstein-journals.org The amine or bromide functionalities on the 8-bromochroman-3-amine synthon can serve as anchor points to build a second ring system that shares a single atom (the spiro center) with the chroman core. For example, the amine could be elaborated through a multi-step sequence to participate in a cyclization that forms a spiro-heterocycle at the C-2 or C-4 position of the chroman ring, a strategy that has been successfully applied to related chromanone systems. researchgate.netnih.gov The development of such complex scaffolds is a key area of modern synthetic chemistry. nih.gov

| Architecture Type | Synthetic Strategy | Potential Starting Materials | Representative Core Structure |

| Fused Heterocycle | Cyclocondensation with the C-3 amine | 1,2-Dicarbonyls, β-Keto esters | Chromano[3,4-b]pyrazine |

| Fused Heterocycle | Intramolecular cyclization after C-8 functionalization | C-8 substituted intermediate with a proximal reactive group | Phenanthridine-like fused systems |

| Spirocyclic System | Elaboration and cyclization onto the chroman ring | Isatins, Cycloalkanones | Spiro[chroman-4,3'-pyrrolidine] |

Derivatization Strategies and Advanced Analytical Characterization

Derivatization Methods for Enhanced Detection and Separation

Derivatization chemically modifies a compound to produce a new substance with properties more suitable for a given analytical method. researchgate.net For a molecule like 8-Bromochroman-3-amine hydrochloride, the primary amine group is the principal target for derivatization. This process is employed to add a chromophore or fluorophore, increasing its response to UV or fluorescence detectors, and to reduce its polarity, thereby improving its chromatographic behavior on reverse-phase columns. thermofisher.comnih.gov

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatography system. jasco-global.com This approach is widely used for analyzing amines and amino acids and offers several advantages, including flexibility in reaction conditions and the removal of excess reagent before analysis, preventing potential interference with the column or detector. mdpi.com The reaction is typically automated, where the sample and reagents are mixed, heated if necessary, and then injected into the HPLC. jasco-global.comactascientific.com This technique can significantly improve the sensitivity and selectivity of the analysis. thermofisher.comjasco-global.com For this compound, pre-column derivatization would convert the polar primary amine into a less polar, more easily detectable derivative, suitable for reverse-phase HPLC. nih.gov

In post-column derivatization (PCD), the derivatization reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.com This method is advantageous because it avoids the formation of multiple derivative products from a single analyte and is not susceptible to issues of derivative instability, as the reaction and detection happen in a continuous, reproducible flow. researchgate.netrsc.org PCD is a powerful tool for detecting compounds that have a poor response to the chosen detector in their native form. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) and fluorescamine (B152294) are commonly used in PCD systems for the analysis of primary amines. actascientific.comactascientific.com A major challenge in traditional PCD is the potential for band broadening due to the large volume of reaction coils needed for mixing and reaction; however, modern reaction flow columns can minimize this effect. nih.gov

A variety of reagents are available to target the primary amine group in this compound, each offering distinct advantages for chromatographic analysis.

DMQC-OSu (2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester): This is a fluorogenic reagent that reacts with primary amines to form highly fluorescent and stable carboxamides. sigmaaldrich.comnih.gov The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (e.g., pH 8.0) and moderate temperature (e.g., 50°C). nih.gov A key benefit of DMQC-OSu is that the reagent itself and its hydrolysis byproduct have negligible fluorescence, reducing background interference and leading to cleaner chromatograms and low detection limits at the nanomolar level. sigmaaldrich.comnih.gov

OPA (o-Phthalaldehyde): OPA is one of the most widely used derivatizing agents for primary amines, reacting in the presence of a thiol (like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. researchgate.netlibretexts.org The reaction is rapid, often completing within a minute at room temperature. interchim.fr While OPA derivatives provide excellent sensitivity, they can sometimes suffer from instability. nih.govnih.gov This issue can be mitigated by using automated in-needle derivatization procedures that analyze the product immediately after formation. nih.gov

FDNB (1-Fluoro-2,4-dinitrobenzene): Also known as Sanger's reagent, FDNB reacts with primary amines to form dinitrophenyl (DNP) derivatives. These derivatives are stable and exhibit strong UV absorption, making them suitable for HPLC-UV detection. researchgate.netthermofisher.com

Silylation: Silylation reagents replace active hydrogen atoms, such as those on an amine group, with a trimethylsilyl (B98337) (TMS) group. researchgate.netyoutube.com This process decreases the polarity of the analyte and increases its volatility and thermal stability, making it particularly suitable for gas chromatography (GC) analysis. nih.govresearchgate.net However, silyl (B83357) derivatives can be sensitive to moisture, requiring anhydrous reaction conditions. youtube.com

Acylation: Acylation involves introducing an acyl group into the amine. This method reduces the polarity of amines, improves the stability of the derivative compared to silylated ones, and enhances chromatographic properties for GC analysis. nih.govresearchgate.net Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) produce stable derivatives with good recovery rates. nih.gov

Alkylation: Alkylation replaces an active hydrogen on the amine with an alkyl group, which reduces polarity and improves chromatographic behavior. youtube.com Unlike silylation, alkylation reactions can often be performed without heating, and the resulting derivatives can be more stable, especially for polyfunctional amines. nih.govresearchgate.net

| Derivatizing Agent | Target Group | Detection Method | Key Advantages | Considerations |

|---|---|---|---|---|

| DMQC-OSu | Primary Amine | Fluorescence | Forms highly fluorescent, stable derivatives; low reagent interference. sigmaaldrich.comnih.gov | Requires heating (e.g., 50°C) for reaction completion. nih.gov |

| OPA | Primary Amine | Fluorescence, UV | Very rapid reaction at room temperature; high sensitivity. researchgate.netinterchim.fr | Derivatives can be unstable; requires a thiol co-reagent. nih.govnih.gov |

| FDNB | Primary Amine | UV-Vis | Forms stable derivatives with strong UV absorption. researchgate.netthermofisher.com | Less sensitive than fluorescence-based methods. |

| Silylation Reagents (e.g., BSTFA) | Primary Amine | GC-MS | Increases volatility and thermal stability for GC analysis. nih.govresearchgate.net | Derivatives are moisture-sensitive; may show poor reproducibility. youtube.comnih.gov |

| Acylation Reagents (e.g., HFBA) | Primary Amine | GC-MS | Derivatives are often more stable than silylated ones. nih.gov | Can require heating to complete the reaction. |

| Alkylation Reagents (e.g., MCF) | Primary Amine | GC-MS | Stable derivatives; reaction is often instantaneous without heat. nih.gov | Reaction conditions can be harsh (acidic or basic). youtube.com |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and offers structural clues through fragmentation analysis.

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constitution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic regions. The aromatic protons on the benzene (B151609) ring would appear as a set of doublets and doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The presence of the bromine atom at the C8 position would influence the chemical shifts of the adjacent protons. The protons on the chroman ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other. For instance, the protons at C2 and C4 would likely appear as complex multiplets, while the proton at C3, adjacent to the amine group, would also be a multiplet.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. The spectrum would show signals corresponding to the aromatic carbons (with the carbon attached to bromine, C8, having a distinct chemical shift) and the aliphatic carbons of the chroman ring (C2, C3, and C4).

The table below presents expected chemical shifts for the key protons of 8-Bromochroman-3-amine, based on analysis of similar chroman and brominated aromatic structures.

| Proton Location | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic (H5, H6, H7) | ~6.8 - 7.5 | d, dd, t | ~2-9 (ortho, meta) |

| Chroman (H2, H4) | ~2.8 - 4.5 | m | ~5-12 (geminal, vicinal) |

| Chroman (H3) | ~3.0 - 3.8 | m | ~4-10 (vicinal) |

| Amine (NH₂) | Variable (broad) | s (br) | N/A |

Mass spectrometry is used to determine the molecular weight of 8-Bromochroman-3-amine and to deduce its structure by analyzing how it breaks apart.

Ionization Techniques: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar, non-volatile molecules like this compound. youtube.com It converts the analyte into gas-phase ions with minimal fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. youtube.comcreative-biolabs.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the exact elemental composition of the molecule. This is crucial for confirming the presence of one bromine atom, one nitrogen atom, and the specific number of carbons, hydrogens, and oxygen atoms, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (LC/MS/MS): In LC-MS/MS, the protonated molecular ion is isolated and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 8-Bromochroman-3-amine, key fragmentation patterns would include:

Isotopic Pattern: The most telling feature would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing the bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da with roughly equal intensity. researchgate.net

Alpha Cleavage: A common fragmentation pathway for amines is alpha cleavage, which involves breaking the bond adjacent to the C-N bond. youtube.com

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical (M-79 or M-81). youtube.com

Chroman Ring Fragmentation: The chroman ring can undergo a characteristic retro-Diels-Alder reaction, leading to predictable fragmentation ions that help confirm the heterocyclic ring system.

| m/z (mass-to-charge ratio) | Interpretation | Technique |

|---|---|---|

| ~242/244 | [M+H]⁺ of the free base (C₉H₁₀BrNO) | ESI-MS, HRMS |

| ~163 | Loss of Br radical from the molecular ion | MS/MS |

| ~225/227 | Loss of NH₃ from the molecular ion | MS/MS |

| Variable | Fragments from retro-Diels-Alder cleavage of the chroman ring | MS/MS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine salt, aromatic ether structure, and substituted benzene ring.

As a primary amine hydrochloride, the compound will show distinct N-H stretching vibrations. Unlike a free primary amine which typically shows two bands (one for asymmetric and one for symmetric stretching), the protonated amine salt (-NH3+) will exhibit broad and strong absorptions in the 2800-3200 cm⁻¹ region. core.ac.uk The N-H bending vibrations for a primary amine are typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The key functional groups of this compound and their expected IR absorption regions are detailed in the table below.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity/Description |

| Amine Salt (-NH3+) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Amine Salt (-NH3+) | N-H Bend | 1500 - 1600 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak, Multiple Bands |

| Aromatic Ring | =C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C-H Out-of-Plane Bend | 690 - 900 | Strong, position depends on substitution pattern |

| Aryl Ether | C-O-C Stretch (Aryl-Alkyl) | 1200 - 1275 (asymmetric) | Strong |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Bromo-Aromatic | C-Br Stretch | 500 - 600 | Medium to Strong |

Data compiled from general spectroscopic principles and data for related functional groups. core.ac.ukorgchemboulder.comlibretexts.orglibretexts.org

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures, and particularly for resolving its enantiomers, as the molecule contains a chiral center at the C3 position of the chroman ring.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of compounds like this compound. Given its chiral nature, enantiomeric separation is a key challenge addressed by chiral HPLC. youtube.com This can be achieved through two primary strategies: indirect separation by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, or direct separation using a Chiral Stationary Phase (CSP). chiralpedia.com

Direct separation on a CSP is the more common approach. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel® columns) are highly effective for separating a wide range of racemic compounds. sigmaaldrich.com For a basic compound like an amine, normal-phase or reversed-phase chromatography can be employed.

A hypothetical HPLC method for the chiral separation of 8-Bromochroman-3-amine could be developed based on methods used for similar chiral amines like hydroxychloroquine. nih.gov

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Chiralpak AD-H (amylose derivative) | Chiralpak IC (cellulose derivative) or C18 with chiral mobile phase additive |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) | Acetonitrile / Water / Trifluoroacetic Acid (TFA) or Triethylamine (TEA) |

| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |

| Rationale | DEA is a basic modifier used to improve peak shape for basic analytes. | TFA or TEA is used as an ion-pairing agent or pH modifier to ensure good peak shape and retention. |

This table represents typical starting conditions for method development based on established principles of chiral chromatography. sigmaaldrich.comnih.gov

The aromatic ring in 8-Bromochroman-3-amine provides a strong chromophore, making UV detection a suitable and sensitive choice. helsinki.fi

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller sub-2 µm particles. This results in significantly higher resolution, greater sensitivity, and much faster analysis times. helsinki.fi UPLC is particularly advantageous for complex sample analysis and high-throughput screening.

The methodologies developed for HPLC are directly transferable to UPLC, with adjustments to flow rates and system pressures. A UPLC method for this compound would offer improved separation efficiency between the enantiomers and any potential impurities.

| Parameter | UPLC Conditions |

| Stationary Phase | Acquity UPLC BEH C18 (for achiral) or a sub-2 µm particle chiral column |

| Mobile Phase | Same as HPLC (e.g., Acetonitrile/Water with additives), but with gradient elution for faster runs |

| Flow Rate | 0.4 - 0.8 mL/min |

| Particle Size | < 2 µm |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Advantage | Faster separation times (e.g., under 5 minutes), reduced solvent consumption, and higher peak capacity. |

This table illustrates a potential UPLC adaptation of an HPLC method. helsinki.fibldpharm.com

Gas Chromatography (GC) Approaches (where applicable for derivatized forms)

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally limited to thermally stable and volatile compounds. This compound, being a salt, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible.

However, GC analysis can be performed after a chemical derivatization step that converts the polar primary amine into a more volatile and stable derivative. nih.gov This indirect approach allows for the high separation efficiency of capillary GC to be utilized.

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) to form a stable amide.

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.

The resulting derivative is more volatile and less polar, making it suitable for GC separation.

| Derivatization Step | GC Conditions |

| Reagent | Trifluoroacetic anhydride (TFAA) or BSTFA |

| Reaction | Converts the -NH2 group into a -NH-COCF3 or -NH-TMS group. |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5). |

| Injection | Split/Splitless injector. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). MS is preferred for definitive identification. |

This table outlines the general workflow for GC analysis of a non-volatile amine via derivatization. nih.govnih.gov

While GC is a powerful tool, HPLC remains the more direct and commonly employed method for the analysis of non-volatile pharmaceutical compounds and their chiral isomers like this compound. helsinki.fi

Theoretical and Computational Studies Pertaining to Chroman 3 Amines

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods allow for the determination of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netrsc.org For a molecule like 8-Bromochroman-3-amine hydrochloride, DFT calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).

The choice of functional and basis set is critical for obtaining accurate results. For organic molecules containing halogens and nitrogen, hybrid functionals like B3LYP are commonly employed. acs.orgnih.gov More recent studies also utilize range-separated functionals such as CAM-B3LYP, particularly when investigating charge transfer or excited state properties. rsc.org A split-valence basis set, such as 6-311++G(d,p), is often used to provide flexibility in describing the electron distribution, including polarization and diffuse functions, which are important for anions and systems with lone pairs. researchgate.netnih.gov

DFT calculations can provide valuable data on:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses partition the total electron density among the atoms in the molecule, providing insight into the distribution of charge and identifying potential electrophilic and nucleophilic centers.

Below is an illustrative table of DFT-calculated parameters for this compound, based on typical values for similar heterocyclic compounds.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.commdpi.com The MEP map is plotted on the surface of the molecule's electron density. Different colors represent different values of the electrostatic potential. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions would be expected around the oxygen atom of the chroman ring and potentially the bromine atom due to its lone pairs.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. The hydrogen atoms of the protonated amine group (-NH3+) would be the most prominent blue region, indicating a strong positive potential.

Green Regions: Represent areas of near-zero potential.

For this compound, the MEP would clearly show the electron-rich nature of the ether oxygen and the aromatic ring, while the protonated amine group would be the primary site for nucleophilic interaction. The bromine atom's effect would be a combination of its electron-withdrawing inductive effect and the negative potential of its lone pairs. nih.gov

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. nih.gov

The chroman ring system in 8-Bromochroman-3-amine is not planar. The dihydropyran ring can adopt several conformations, with the most common being a half-chair or a sofa conformation. The relative stability of these conformers is determined by factors such as torsional strain and steric hindrance between substituents.

For 8-Bromochroman-3-amine, the key conformational considerations are:

The conformation of the dihydropyran ring.

The orientation of the amine group at the C3 position (axial vs. equatorial).

The presence of the bulky bromine atom at the C8 position.

In a chair-like conformation, the amine group at C3 can exist in either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with other atoms in the ring. Therefore, the conformer with the equatorial amine group is expected to be more stable. The presence of the hydrochloride salt means the amine will be a more sterically demanding -NH3+ group, further favoring the equatorial position.

Computational methods, such as DFT or even less computationally expensive molecular mechanics methods, can be used to calculate the energies of different conformers and determine their relative populations at a given temperature. nih.gov

The following table illustrates a hypothetical energy difference between the axial and equatorial conformers of the 3-amine group.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| 3-amino (Equatorial) | 0.00 | ~95 |

| 3-amino (Axial) | ~2.0 | ~5 |

The stereocenter at C3 means that 8-Bromochroman-3-amine can exist as a pair of enantiomers, (R)-8-Bromochroman-3-amine and (S)-8-Bromochroman-3-amine. Computational studies can be crucial in determining the absolute configuration of experimentally isolated enantiomers by comparing calculated and experimental spectroscopic data, such as Vibrational Circular Dichroism (VCD). acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. rsc.orgnumberanalytics.com By mapping the potential energy surface (PES) of a reaction, chemists can understand the detailed pathway from reactants to products. smu.edu

For a molecule like this compound, computational modeling could be used to study various reactions, such as:

N-acylation or N-alkylation of the amine group: Modeling the approach of an acylating or alkylating agent to the amine can help predict the regioselectivity and stereoselectivity of the reaction.

Electrophilic aromatic substitution on the benzene (B151609) ring: The model can predict the most likely position for substitution by analyzing the transition state energies for attack at different positions, taking into account the directing effects of the bromo and alkoxy groups.

Ring-opening reactions: Investigating the conditions and pathways for the cleavage of the ether bond in the chroman ring.

To model a reaction mechanism, researchers typically identify the structures of the reactants, products, and any intermediates. They then search for the transition state structures that connect these stationary points on the PES. The activation energy for each step can be calculated as the energy difference between the transition state and the reactants. These calculations can help rationalize experimentally observed product distributions and guide the design of new synthetic routes. umn.edumdpi.com

Future Research Directions and Synthetic Prospects for Brominated Chroman Amines

Development of More Efficient and Sustainable Synthetic Pathways

The traditional synthesis of chromene and its derivatives often involves hazardous reagents and generates significant chemical waste, posing environmental concerns. nih.gov Consequently, a major thrust in current research is the development of greener and more sustainable synthetic methodologies. nih.govresearchgate.net These approaches prioritize the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions like microwave and ultrasound irradiation to reduce the ecological impact. nih.govresearchgate.net

Future research will likely focus on the following areas:

Green Catalysis: The exploration of novel, reusable, and biodegradable catalysts is a key area. For instance, Rochelle salt has been utilized as a green, heterogeneous, and reusable catalyst for the synthesis of substituted chromenes. researchgate.net The development of catalysts derived from renewable resources will further advance the sustainability of these synthetic routes. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have demonstrated significant advantages, including shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.net Further optimization and application of these techniques to the synthesis of brominated chroman-amines can lead to more efficient and scalable processes.

Flow Chemistry: The use of flow reactors offers a safer and more efficient alternative to traditional batch processing, particularly for reactions involving hazardous reagents like bromine. researchoutreach.org In-situ generation of bromine within a flow system minimizes risks associated with its transport and storage, while enabling precise control over reaction parameters. researchoutreach.org This approach not only enhances safety but also improves yield and reduces waste. researchoutreach.org

Sustainable Bromination: Conventional bromination methods often utilize harsh and toxic reagents. bohrium.com Research into "green" bromination procedures is critical. bohrium.comresearchgate.net This includes the use of milder brominating agents and developing oxidative bromination strategies that are more environmentally friendly. bohrium.com The in-situ generation of brominating species from bromide salts using oxidants like hydrogen peroxide is a promising sustainable alternative. researchgate.net

Exploration of Novel Chemical Transformations for Diversification

The presence of both a bromine atom and an amine group on the chroman scaffold of 8-Bromochroman-3-amine hydrochloride provides a rich platform for chemical diversification. These functional groups serve as handles for a wide array of chemical transformations, allowing for the generation of diverse libraries of compounds.

Future research will likely explore:

Cross-Coupling Reactions: The bromine atom is an excellent participant in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the 8-position of the chroman ring, leading to significant molecular diversification.

Functionalization of the Amine Group: The primary amine at the 3-position can be readily acylated, alkylated, or sulfonylated to introduce a variety of functional groups. This modification can significantly impact the biological activity and physicochemical properties of the resulting molecules.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. researchgate.net Designing novel MCRs that incorporate this compound as a key component could rapidly generate diverse and complex scaffolds.

Ring-Opening and Ring-Transformation Reactions: Investigating the reactivity of the chroman ring system itself can lead to novel molecular architectures. Under specific conditions, the ether linkage or other parts of the ring could be cleaved and rearranged to form new heterocyclic systems.

Advancements in Asymmetric Synthesis of Chroman-3-amines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of chroman-3-amines is of paramount importance. libretexts.orgrsc.org Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other, is a powerful tool for achieving this goal. libretexts.orgyoutube.com

Significant progress has been made in the asymmetric synthesis of chiral amines through various catalytic methods. acs.org Organocatalysis, which employs small organic molecules as catalysts, has emerged as a particularly attractive strategy due to the ready availability and stability of the catalysts. youtube.comnih.gov

| Catalyst Type | Key Features | Potential for Chroman-3-amine (B1202177) Synthesis | References |

|---|---|---|---|

| Chiral Brønsted Acids | Activate imines towards nucleophilic attack. | Applicable to the asymmetric reduction of chroman-3-imines or related precursors. | nih.gov |

| Chiral Lewis Acids | Coordinate to reactants to create a chiral environment. | Can be used in asymmetric additions to imine precursors of chroman-3-amines. | libretexts.org |

| Transition Metal Catalysts (e.g., Rh, Ir) | Highly efficient for asymmetric hydrogenation of imines. | Direct hydrogenation of chroman-3-imines or enamines to yield chiral chroman-3-amines with high enantioselectivity. | acs.orgnih.gov |

| Organocatalysts (e.g., Proline-based) | Readily available, often from natural sources, and can mimic enzymatic reactions. | Can catalyze asymmetric aldol (B89426) or Mannich-type reactions to construct the chroman-3-amine backbone stereoselectively. | youtube.comyoutube.com |

Future research in this area will focus on the design of new, more efficient, and highly selective chiral catalysts. The development of catalytic systems that can tolerate a wide range of substrates and provide access to both enantiomers of the desired chroman-3-amine with high purity is a key objective.

Expanding the Utility of this compound as a Key Building Block for Chemically Complex Targets

The unique combination of functionalities in this compound makes it an ideal starting material for the synthesis of more complex and potentially bioactive molecules. Its utility as a building block can be expanded by incorporating it into convergent synthetic strategies.

Future research directions include:

Synthesis of Natural Product Analogues: Many natural products containing the chroman motif exhibit interesting biological activities. This compound can serve as a versatile precursor for the synthesis of novel analogues of these natural products, where the bromo and amino groups allow for systematic structural modifications to probe structure-activity relationships.

Development of Novel Heterocyclic Scaffolds: The reactivity of the bromo and amino groups can be harnessed to construct fused heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of novel polycyclic structures with unique three-dimensional shapes.

Combinatorial Chemistry and Library Synthesis: The amenability of this compound to a variety of chemical transformations makes it an excellent scaffold for combinatorial library synthesis. By systematically varying the substituents at the 8-position (via the bromine) and the 3-position (via the amine), large libraries of diverse compounds can be generated for high-throughput screening in drug discovery programs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.